molecular formula C9H6BrClN2 B13188939 6-Bromo-8-chloroquinolin-3-amine

6-Bromo-8-chloroquinolin-3-amine

Cat. No.: B13188939
M. Wt: 257.51 g/mol
InChI Key: VYJMMSDKJFMALE-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroquinolin-3-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

The synthesis of 6-Bromo-8-chloroquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials. The reaction proceeds through a series of steps, including cyclization and halogenation, to yield the target compound . This method is noted for its simplicity and environmental friendliness, making it suitable for industrial-scale production .

Chemical Reactions Analysis

6-Bromo-8-chloroquinolin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-8-chloroquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroquinolin-3-amine involves its interaction with molecular targets such as DNA and enzymes. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are widely used as antimicrobial agents.

Comparison with Similar Compounds

6-Bromo-8-chloroquinolin-3-amine can be compared with other quinoline derivatives such as:

  • 4-Bromo-8-chloroquinoline
  • 8-Bromo-4-chloroquinoline
  • 6-Bromo-4-chloroquinoline

These compounds share similar structural features but differ in the position of the halogen atoms, which can significantly affect their chemical reactivity and biological activity

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

6-bromo-8-chloroquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2

InChI Key

VYJMMSDKJFMALE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)Cl)N

Origin of Product

United States

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